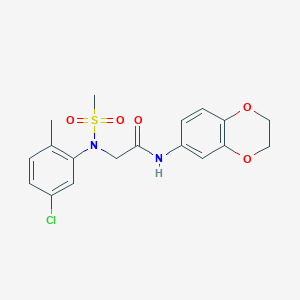![molecular formula C22H28N2O5S B3444511 N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3444511.png)
N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Vue d'ensemble
Description
N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide, also known as AZD-3965, is a chemical compound that has been extensively studied for its potential application in cancer treatment. This compound belongs to the class of drugs known as inhibitors of monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate, a byproduct of glucose metabolism, across the cell membrane. Inhibition of MCTs has been shown to reduce the growth and survival of cancer cells, making AZD-3965 a promising candidate for cancer therapy.
Mécanisme D'action
N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide works by inhibiting the function of MCTs, which are responsible for the transport of lactate across the cell membrane. Cancer cells rely heavily on lactate to fuel their growth and survival, as lactate is produced during the process of glucose metabolism. By inhibiting MCTs, N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide reduces the availability of lactate to cancer cells, thereby inhibiting their growth and survival.
Biochemical and physiological effects:
N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the function of MCTs, N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide also induces apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the disruption of energy metabolism in cancer cells, which leads to the activation of apoptotic pathways. In addition, N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to reduce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is its specificity for MCTs. This makes it a promising candidate for cancer therapy, as it targets a specific mechanism that is essential for the growth and survival of cancer cells. However, one of the limitations of N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is its potential toxicity to normal cells. Because MCTs are also present in normal cells, inhibition of MCTs can lead to adverse effects on normal cell function. Therefore, careful dose optimization and patient selection will be necessary for the safe and effective use of N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in cancer therapy.
Orientations Futures
There are several future directions for the research and development of N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide. One area of interest is the combination of N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide with other cancer therapies, such as chemotherapy or radiation therapy. This could potentially enhance the effectiveness of these therapies and reduce the likelihood of resistance development. Another area of interest is the development of more specific MCT inhibitors, which could potentially reduce the toxicity of these drugs to normal cells. Finally, further clinical trials will be necessary to determine the safety and efficacy of N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide in cancer patients, and to identify the optimal patient population for this therapy.
Applications De Recherche Scientifique
N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential application in cancer treatment. Several preclinical studies have shown that N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide inhibits the growth and survival of cancer cells, both in vitro and in vivo. In particular, N-[2-(1-azepanyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has been shown to be effective against a variety of cancer types, including breast, lung, colon, and pancreatic cancer.
Propriétés
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-18-11-13-19(14-12-18)30(26,27)24(20-9-5-6-10-21(20)29-2)17-22(25)23-15-7-3-4-8-16-23/h5-6,9-14H,3-4,7-8,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILZBKXAQYGMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzamide](/img/structure/B3444431.png)
![5-fluoro-2-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3444435.png)
![N-(5-benzoyl-2-hydroxybenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3444438.png)

![N~2~-{[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}glycinamide](/img/structure/B3444451.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloro-5-(methylthio)benzamide](/img/structure/B3444452.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[(4-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3444457.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B3444469.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3444480.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B3444497.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B3444504.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3444512.png)
![N-(3-chlorophenyl)-N'-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444536.png)